3-(2-Ethoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxyphenyl and furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not well-documented. like other pyrazole derivatives, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Bromophenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(2-Ethoxyphenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
CAS No. |
303107-82-6 |
---|---|
Molecular Formula |
C17H16N4O3 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-2-23-16-8-4-3-7-13(16)14-10-15(20-19-14)17(22)21-18-11-12-6-5-9-24-12/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ |
InChI Key |
JEMFMMCPYWQGRZ-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.